LogP (Octanol–Water Partition Coefficient) – Predicted Lipophilicity Comparison
The predicted octanol–water partition coefficient (LogP) for 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid is 0.524, obtained from the ZINC15 database using the standard virtual‑screening property set [1]. The corresponding value for the closest des‑sulfonic analog, 3‑chloro‑7H‑pyrrolo[2,3‑c]pyridazine, is 1.6113, recorded on the Molbase vendor specification page [2]. The difference of −1.09 log units indicates that the sulfonic acid‑bearing target compound is approximately 12‑fold less lipophilic than its non‑sulfonated comparator. In practical terms, this means the target compound will exhibit substantially higher aqueous solubility and lower membrane permeability, traits that are critical for applications requiring solubility‑limited dosing or aqueous‑phase reaction conditions.
| Evidence Dimension | LogP (octanol–water partition coefficient, predicted) |
|---|---|
| Target Compound Data | 0.524 (ZINC15 predicted) |
| Comparator Or Baseline | 3-Chloro-7H-pyrrolo[2,3-c]pyridazine: 1.6113 (Molbase) |
| Quantified Difference | ΔLogP = −1.0873 (target more hydrophilic by ~12‑fold) |
| Conditions | Predicted values; target from ZINC15 virtual database, comparator from Molbase vendor listing |
Why This Matters
This large lipophilicity gap means the two compounds cannot be used interchangeably in cellular assays, in‑vivo PK studies, or aqueous‑based synthetic procedures without a significant change in solubility, non‑specific binding, or reaction kinetics.
- [1] ZINC15 database, Substance ZINC000020733846, logP = 0.524. Available at: https://zinc15.docking.org/substances/ZINC000020733846/ View Source
- [2] Molbase, 3-Chloro-7H-pyrrolo[2,3-c]pyridazine (CAS 1207625-18-0), LogP = 1.6113. Available at: https://qiye.molbase.cn/d11953/720828-1756818/ View Source
